1-Indan-5-yl-ethylamine
Overview
Description
1-Indan-5-yl-ethylamine is a biochemical used for proteomics research . It has a molecular formula of C11H15N and a molecular weight of 161.24 .
Molecular Structure Analysis
The molecular structure of this compound consists of an indan ring (a fused cyclohexane and benzene ring) with an ethylamine functional group attached to the 5-position of the indan ring .Physical and Chemical Properties Analysis
This compound has a molecular formula of C11H15N and a molecular weight of 161.24 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the available resources.Scientific Research Applications
Kinetic Resolutions and Derivatives
Research has demonstrated the kinetic resolution of indan derivatives, including those related to 1-Indan-5-yl-ethylamine, using bacterial hydrolysis. For instance, Corynebacterium ammoniagenes was employed to resolve racemic indan derivatives by hydrolyzing amide bonds, producing (S)-amine and (R)-amides with high enantiomeric excess, indicating potential applications in enantioselective syntheses (Tarui et al., 2002).
Corrosion Inhibition
Novel imidazoline derivatives, structurally similar to this compound, have been investigated as corrosion inhibitors for metals in acidic environments. These studies reveal the potential of such compounds in protecting industrial materials against corrosion, thereby extending their lifespan and efficiency (Zhang et al., 2015).
Chemical Syntheses and Transformations
Research into the ring contraction of alloxazine derivatives by reacting with ethylamine under certain conditions resulted in the formation of novel compounds, showcasing the versatility of ethylamine derivatives (including those related to this compound) in organic synthesis and the potential for creating new molecules with unique properties (Semenov et al., 2010).
Spectroscopy and Radical Intermediates
The study of resonance-stabilized radical intermediates derived from 1-indanyl-based compounds, akin to this compound, in electrical discharges highlights their importance in understanding chemical reaction mechanisms and the formation of complex organic structures (Troy et al., 2012).
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZOWKLMMYHPJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCC2)C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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